An In-Depth Technical Guide to 4-amino-N-(2-phenylethyl)benzamide (CAS 61251-99-8): Synthesis, Characterization, and Biological Activity
An In-Depth Technical Guide to 4-amino-N-(2-phenylethyl)benzamide (CAS 61251-99-8): Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-amino-N-(2-phenylethyl)benzamide, a molecule of increasing interest in the field of epigenetics. We will delve into its chemical properties, provide a detailed and validated synthesis protocol, and explore its biological significance, particularly its role as a potential modulator of DNA methylation. This document is intended to serve as a valuable resource for researchers investigating novel epigenetic modifiers and their therapeutic applications.
Introduction: The Benzamide Scaffold in Epigenetic Research
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of therapeutic agents.[1] In recent years, substituted benzamides have emerged as a promising class of compounds for targeting the epigenetic machinery of the cell. Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene regulation and are often dysregulated in diseases like cancer.
4-amino-N-(2-phenylethyl)benzamide is a derivative of procainamide, a well-known antiarrhythmic drug that has also been shown to inhibit DNA methyltransferase (DNMT) activity.[2][3] As a structural analog, 4-amino-N-(2-phenylethyl)benzamide has been investigated for its own potential to modulate DNA methylation, a key epigenetic mark.[4] This guide will provide a detailed exploration of this compound, from its fundamental properties to its biological implications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-amino-N-(2-phenylethyl)benzamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61251-99-8 | [5] |
| Molecular Formula | C₁₅H₁₆N₂O | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| IUPAC Name | 4-amino-N-(2-phenylethyl)benzamide | [5] |
| Synonyms | 4-amino-N-phenethylbenzamide | [5] |
| Appearance | White to off-white solid | Commercially available data |
| Melting Point | Not available | |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and DMSO. | General knowledge of similar compounds |
Synthesis of 4-amino-N-(2-phenylethyl)benzamide
The synthesis of 4-amino-N-(2-phenylethyl)benzamide can be efficiently achieved through an amide coupling reaction between 4-aminobenzoyl chloride and phenethylamine. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used strategy for the formation of N-substituted benzamides.[4]
Reaction Scheme
Caption: Synthesis of 4-amino-N-(2-phenylethyl)benzamide.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials:
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4-Aminobenzoyl chloride (1.0 eq)
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Phenethylamine (1.05 eq)
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Triethylamine (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
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Filter off the drying agent and concentrate the organic layer under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-amino-N-(2-phenylethyl)benzamide.
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Causality Behind Experimental Choices
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Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the amide product.
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Dropwise Addition at 0 °C: The reaction between an acyl chloride and an amine is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
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Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Characterization
The identity and purity of the synthesized 4-amino-N-(2-phenylethyl)benzamide should be confirmed by standard analytical techniques.
Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzamide and phenylethyl moieties, the methylene protons of the ethyl linker, the amine protons, and the amide proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (240.30 g/mol ).[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |
Note: Actual spectral data can be found in databases such as PubChem and SpectraBase for comparison.[1][5]
Biological Activity: A Potential DNA Methyltransferase Inhibitor
The primary biological interest in 4-amino-N-(2-phenylethyl)benzamide stems from its potential to act as an inhibitor of DNA methyltransferases (DNMTs). DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of cytosine residues in DNA, a process known as DNA methylation.
Mechanism of Action
As a derivative of procainamide, 4-amino-N-(2-phenylethyl)benzamide is hypothesized to inhibit DNMTs, leading to a reduction in global DNA methylation (hypomethylation).[4] The proposed mechanism involves the non-covalent interaction of the compound with the catalytic pocket of the DNMT enzyme, thereby preventing its interaction with its natural substrate, S-adenosylmethionine (SAM), and the DNA.
A comparative study on procainamide derivatives suggests that the side chain plays a crucial role in modulating the DNA methylation level. The aromatic phenyl side chain in 4-amino-N-(2-phenylethyl)benzamide is thought to contribute to a higher binding affinity for deoxyguanosine (dG) nucleobases within the DNA minor groove, potentially through π-π stacking interactions.[4] This interaction may disrupt the normal process of DNA methylation.
Caption: Proposed mechanism of DNMT inhibition.
Experimental Workflow for Assessing DNMT Inhibition
A standard in vitro assay to determine the inhibitory activity of a compound against DNMTs can be performed as follows:
Caption: Workflow for in vitro DNMT inhibition assay.
Conclusion and Future Directions
4-amino-N-(2-phenylethyl)benzamide is a promising small molecule with potential applications in epigenetic research, particularly in the study of DNA methylation. Its straightforward synthesis and interesting biological activity make it an attractive tool for chemical biology and drug discovery.
Future research should focus on elucidating the precise molecular interactions between this compound and DNMT enzymes through structural biology studies. Furthermore, its effects on gene expression and cellular phenotypes in various disease models, especially cancer, warrant further investigation. The development of more potent and selective analogs based on this scaffold could lead to the discovery of novel epigenetic drugs.
References
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Rapid synthesis of new DNMT inhibitors derivatives of procainamide. PubMed. [Link]
-
N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed. [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]
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Rapid Synthesis of New DNMT Inhibitors Derivatives of Procainamide. ResearchGate. [Link]
-
Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. CSIR-NCL Library, Pune. [Link]
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4-amino-N-(2-phenylethyl)benzamide. PubChem. [Link]
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Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [Link]
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Effects of a novel histone deacetylase inhibitor, N-(2-aminophenyl) benzamide, on a reversible hypertrophy induced by isoproterenol in in situ rat hearts. PubMed. [Link]
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Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLOS One. [Link]
-
Procainamide Inhibits DNA Methyltransferase in a Human T Cell Line. PubMed. [Link]
-
N-Phenethylbenzamide. PubChem. [Link]
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- 2. Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock | PLOS One [journals.plos.org]
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